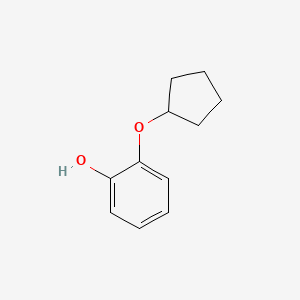

2-(Cyclopentyloxy)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopentyloxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9/h3-4,7-9,12H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNBCPAOEBIGWDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization and Structural Analogues of 2 Cyclopentyloxy Phenol

Positional Isomers and Regioisomeric Investigations

The substitution pattern on the phenolic ring significantly influences the molecule's properties. The constitutional isomers of 2-(cyclopentyloxy)phenol are 3-(cyclopentyloxy)phenol (B1312605) and 4-(cyclopentyloxy)phenol. The position of the bulky cyclopentyloxy group relative to the phenolic hydroxyl affects the molecule's steric and electronic characteristics, which in turn dictates its interaction with biological targets.

Regioisomeric investigations have been particularly important in the context of developing pharmacologically active compounds. For instance, in the synthesis of 8-phenylxanthine (B3062520) derivatives designed as adenosine (B11128) A2A receptor ligands, the placement of the cyclopentyloxy group on the 8-phenyl ring was systematically varied. researchgate.net Researchers studied the effects of moving the cyclopentyloxy substituent to different positions of the phenyl ring, both with and without an adjacent methoxy (B1213986) group, to determine the optimal arrangement for receptor affinity and selectivity. researchgate.netresearchgate.net This highlights how regioisomeric control is a critical aspect of lead optimization, as receptor binding pockets are highly sensitive to the spatial arrangement of ligand substituents.

Functionalized Derivatives of the Cyclopentyloxy Moiety

While modifications to the phenolic ring are common, derivatization of the cyclopentyloxy moiety itself represents another avenue for structural diversification. This can involve the introduction of various functional groups onto the five-membered aliphatic ring. Such modifications can alter the compound's lipophilicity, polarity, and ability to form hydrogen bonds, thereby modulating its pharmacokinetic and pharmacodynamic profile.

Examples of such functionalization could include:

Hydroxylation: Introduction of one or more hydroxyl groups to create cyclopentanediol or cyclopentanetriol ethers.

Halogenation: Substitution with fluorine, chlorine, or bromine atoms, which can influence metabolic stability and binding interactions.

Alkylation: Addition of methyl or other small alkyl groups to introduce steric bulk.

Amination: Incorporation of amino groups to introduce a basic center and potential for salt formation.

These modifications allow for fine-tuning of the molecule's properties to enhance its biological activity or improve its drug-like characteristics.

Modifications on the Phenolic Ring System

The phenolic ring is a prime target for derivatization due to its chemical reactivity, which is enhanced by the activating nature of the hydroxyl and ether groups.

Halogenation and Substituent Effects

The introduction of halogen atoms to the phenolic ring is a common strategy in medicinal chemistry to modulate electronic properties and metabolic stability. The hydroxyl and cyclopentyloxy groups are both ortho-, para-directing activators for electrophilic aromatic substitution. reddit.com Consequently, halogenation of this compound would be expected to occur primarily at the positions ortho and para to these groups (positions 4 and 6).

The regioselectivity and extent of halogenation can be controlled by the reaction conditions. beilstein-journals.orgnih.gov

In polar solvents like water, ionization of the phenol (B47542) to the more strongly activating phenoxide ion is facilitated, often leading to polyhalogenation. For example, reaction with excess bromine water would likely yield 4,6-dibromo-2-(cyclopentyloxy)phenol.

In non-polar solvents such as carbon disulfide (CS2) or chloroform (B151607) (CHCl3) and at low temperatures, the reaction is less vigorous, favoring monohalogenation and yielding a mixture of 4-halo- and 6-halo-2-(cyclopentyloxy)phenol, with the para-substituted product often predominating due to reduced steric hindrance. beilstein-journals.orgnih.gov

The choice of halogenating agent (e.g., Br2, N-bromosuccinimide) and the potential use of catalysts can further refine the selectivity of the reaction. beilstein-journals.orgsci-hub.se

Alkylation and Arylation Patterns

Alkylation and arylation of the phenolic scaffold can occur at two main sites: on the phenolic oxygen (O-alkylation/arylation) or directly on the aromatic ring (C-alkylation/arylation). osti.gov

O-Alkylation/Arylation: This reaction, often achieved via the Williamson ether synthesis, involves deprotonating the phenol to form a phenoxide followed by reaction with an alkyl or aryl halide. This would convert the phenolic hydroxyl into a different ether, yielding a 1-(cyclopentyloxy)-2-alkoxybenzene or related diaryl ether.

C-Alkylation/Arylation: This involves the formation of a new carbon-carbon bond at the aromatic ring, typically via reactions like Friedel-Crafts alkylation/acylation or transition metal-catalyzed cross-coupling reactions. orgsyn.org As with halogenation, substitution is directed to the positions ortho and para to the existing activating groups. The reaction of phenol with alcohols or olefins in the presence of catalysts like aluminum phenolate (B1203915) can lead to a mixture of ortho- and para-alkylated products. osti.gov

In the context of developing biologically active molecules, specific substitution patterns are often desired. For example, the synthesis of vanilloid-based xanthine (B1682287) derivatives involved the use of a phenolic precursor that was substituted with both a cyclopentyloxy group and a methoxy group. researchgate.net This specific pattern was crucial for achieving high affinity for the target receptor.

Incorporation into Hybrid Molecular Scaffolds for Biological Exploration

Molecular hybridization is a drug design strategy that involves combining two or more distinct pharmacophoric units into a single molecule. The goal is to create a hybrid compound with an improved affinity, selectivity, or efficacy profile, or one that can modulate multiple biological targets simultaneously. The this compound moiety has been successfully incorporated as a key structural element into more complex hybrid scaffolds to explore their therapeutic potential.

Xanthine Derivatives with Cyclopentyloxy Substituents

A prominent example of incorporating the cyclopentyloxy-phenol structure into a hybrid scaffold is the development of 8-phenylxanthine derivatives as potent and selective adenosine A2A receptor antagonists. researchgate.netfrontiersin.org Xanthines themselves are a well-established class of pharmacologically active compounds. ekb.egnih.gov By attaching a cyclopentyloxy-substituted phenyl ring to the C8 position of the xanthine core, researchers have created hybrid molecules with significant biological activity. researchgate.netresearchgate.netbiointerfaceresearch.com

The synthesis of these compounds typically involves the Traube purine (B94841) synthesis, where a substituted 5,6-diaminouracil (B14702) is condensed with a substituted benzoic acid or aldehyde. researchgate.netnih.gov In this case, cyclopentyloxy-substituted benzoic acids are key intermediates.

Research has shown that the substitution pattern on the 8-phenyl ring is critical for receptor affinity. Several derivatives were synthesized and evaluated, with key findings summarized in the table below.

| Compound Name | Structure | A2A Receptor Affinity (Ki, nM) | Selectivity over A1 Receptor |

|---|---|---|---|

| 8-[4-(Cyclopentyloxy)-3-methoxyphenyl]-1,3-dimethylxanthine | ![Structure of 8-[4-(Cyclopentyloxy)-3-methoxyphenyl]-1,3-dimethylxanthine](https://i.imgur.com/example1.png) | 100 | >1000-fold |

| 8-[4-(Cyclopentyloxy)-3-methoxyphenyl]-3-methyl-1-propylxanthine | ![Structure of 8-[4-(Cyclopentyloxy)-3-methoxyphenyl]-3-methyl-1-propylxanthine](https://i.imgur.com/example2.png) | 150 | >1000-fold |

The data indicates that the presence of a 4-cyclopentyloxy group in combination with a 3-methoxy group on the 8-phenyl ring leads to high affinity for the A2A adenosine receptor and remarkable selectivity over the A1 subtype. researchgate.net These findings underscore the value of using the cyclopentyloxy-phenol scaffold in the design of hybrid molecules for targeted biological exploration. researchgate.neteurekaselect.com

Naphthol and Quinoline (B57606) Analogues Bearing Cyclopentyl/Cyclopentyloxy Groups

The incorporation of cyclopentyl and cyclopentyloxy moieties into naphthol and quinoline scaffolds has been explored to develop novel compounds with specific biological activities. Research in this area has led to the synthesis of derivatives with potential applications, primarily due to the influence of these lipophilic groups on the pharmacological profiles of the parent molecules.

Naphthol Analogues

The synthesis of novel 2-(2'-cyclopentyl)- and 2-(2'-cyclohexyl) substituted 1-naphthol (B170400) derivatives has been accomplished starting from 1-hydroxy-2-naphthoic acid. Among the synthesized compounds, 2-((1-(hydroxymethyl)cyclopentyl)methyl)naphthalene-1-ol demonstrated notable activity. nih.gov

Molecular docking studies have provided insights into the interaction of these naphthol derivatives with their biological targets. For instance, the orientation of active naphthols within the binding site of cyclooxygenase (COX) enzymes differs from that of inactive analogues. Key interactions for inhibitory activity include the formation of hydrogen bonds by the C-1 and C-3' hydroxyl groups with specific amino acid residues of the enzyme, such as Val523/Ile523 and Arg120. Additionally, van der Waals interactions between the hydrogen at C-5 of the naphthalene (B1677914) nucleus and the phenolic group of Tyr385 are considered important for the inhibitory action. nih.gov

Table 1: Synthesized 2-(Cyclopentyl)-Substituted 1-Naphthol Derivatives and their Biological Activity

| Compound Name | Structure | Biological Activity | IC₅₀ (µM) |

| 2-((1-(hydroxymethyl)cyclopentyl)methyl)naphthalene-1-ol | Anticyclooxygenase activity on COX-2 | 19.90 |

Quinoline Analogues

While extensive research exists on the synthesis and biological activities of various quinoline derivatives, specific literature detailing quinoline analogues bearing cyclopentyl or cyclopentyloxy groups is less prevalent. The general synthetic strategies for quinoline derivatives often involve classic named reactions such as the Gould-Jacob, Friedländer, Pfitzinger, Skraup, and Doebner-von Miller syntheses. nih.govnih.gov These methods provide a foundation for the potential synthesis of quinolines with cyclopentyl or cyclopentyloxy substituents, although specific examples and their detailed research findings are not extensively documented in the available literature.

Phenoxycyclopentyl Adenosine Receptor Agonists

The development of selective agonists for adenosine receptors is a significant area of medicinal chemistry. The introduction of phenoxycyclopentyl moieties into adenosine analogues has been investigated as a strategy to enhance affinity and selectivity for specific receptor subtypes.

Research has focused on the synthesis of a series of 8-(cyclopentyloxy)phenyl-xanthines and their evaluation for affinity at A1 and A2A adenosine receptors. The positioning of the cyclopentyloxy substituent, with or without an ortho methoxy group, on the 8-phenyl ring has been systematically studied. nih.gov

Vanilloid-based xanthines, specifically 8-[4-(cyclopentyloxy)-3-methoxyphenyl]-1,3-dimethylxanthine and 8-[(4-cyclopentyloxy)-3-methoxyphenyl]-3-methyl-1-propylxanthine, have demonstrated high affinity for A2A receptors. Notably, these compounds exhibited over 1000-fold selectivity for the A2A subtype over the A1 adenosine receptor. nih.gov

Table 2: 8-(Cyclopentyloxy)phenyl Substituted Xanthine Derivatives as A₂A Adenosine Receptor Ligands

| Compound Name | Structure | A₂A Receptor Affinity (Kᵢ, nM) | A₁ Receptor Selectivity (A₂A/A₁) |

| 8-[4-(Cyclopentyloxy)-3-methoxyphenyl]-1,3-dimethylxanthine | 100 | >1000 | |

| 8-[(4-Cyclopentyloxy)-3-methoxyphenyl]-3-methyl-1-propylxanthine | 150 | >1000 |

Phenylethylamine and Aminoalcohol Derivatives with Cyclopentyloxyphenyl Moieties

The modification of phenylethylamine and aminoalcohol backbones with cyclopentyloxyphenyl groups represents a strategy to create novel compounds with potential pharmacological activities. While direct examples of phenylethylamine and aminoalcohol derivatives bearing a cyclopentyloxyphenyl moiety are not extensively detailed in the readily available literature, the synthesis of structurally related compounds provides a basis for their potential development.

For instance, the synthesis and structure-activity relationships of 1-alkyl-2-phenylethylamine derivatives designed from N,N-dipropyl-4-methoxy-3-(2-phenylethoxy)phenylethylamine have been reported. These studies suggest that the alkyl group at the 1-position of the 2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethylamine derivatives can mimic one of the propyl groups on the amino nitrogen of the parent compound, influencing its affinity for sigma(1) receptors. Although this example features a phenylethoxy group rather than a cyclopentyloxy group, it highlights the synthetic feasibility and the importance of such ether linkages in modulating biological activity.

The general synthesis of β-amino alcohol derivatives often involves the reaction of substituted aryl alkoxy epoxides with functionalized amine compounds. This synthetic route could be adapted for the preparation of aminoalcohol derivatives containing a cyclopentyloxyphenyl moiety by utilizing a cyclopentyloxyphenyl-substituted epoxide as a starting material.

Pyrrolidinone and Coumarin (B35378) Analogues Containing Cyclopentyloxy-Phenyl Structures

The incorporation of cyclopentyloxy-phenyl structures into pyrrolidinone and coumarin scaffolds has been explored to generate novel chemical entities with specific biological properties.

Pyrrolidinone Analogues

Research has led to the synthesis and evaluation of pyrrolidinone derivatives containing a cyclopentyloxy-phenyl moiety. One such example is (R,R)-(+/-)-methyl 3-acetyl-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-3-methyl-1-pyrrolidinecarboxylate. This compound has been identified as a potent and selective inhibitor of cAMP-specific phosphodiesterase. nih.gov

Another significant analogue is 7-(3-cyclopentyloxy-4-methoxyphenyl)hexahydro-3H-pyrrolizin-3-one, also known as Pyrromilast. This compound is a highly active inhibitor of subtype 4B phosphodiesterase and has been investigated as a promising agent for the treatment of chronic obstructive pulmonary disease. Various diastereo- and enantioselective synthetic approaches to Pyrromilast have been developed. researchgate.net

Table 3: Pyrrolidinone Analogues with Cyclopentyloxy-Phenyl Structures

| Compound Name | Structure | Biological Target |

| (R,R)-(+/-)-methyl 3-acetyl-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-3-methyl-1-pyrrolidinecarboxylate | cAMP-specific phosphodiesterase | |

| 7-(3-Cyclopentyloxy-4-methoxyphenyl)hexahydro-3H-pyrrolizin-3-one (Pyrromilast) | Subtype 4B phosphodiesterase |

Coumarin Analogues

The synthesis of coumarin derivatives is a well-established field, with numerous methods available for the construction and modification of the coumarin nucleus. rsc.orgprimescholars.com However, specific examples of coumarin analogues containing a cyclopentyloxy-phenyl structure are not widely reported in the current scientific literature. The general synthetic routes, such as the Pechmann condensation, Knoevenagel condensation, and Wittig reaction, could potentially be adapted to introduce a cyclopentyloxy-phenyl moiety onto the coumarin scaffold, for instance, by using a phenol or an aldehyde bearing this substituent as a starting material.

In Vitro Biological Activity and Target Engagement Studies

Enzyme Inhibition Profiles

General research into the enzyme families listed below is extensive; however, studies specifically naming or testing 2-(Cyclopentyloxy)phenol are absent from the available literature.

Cyclooxygenase (COX-1, COX-2) Inhibition

Cyclooxygenase enzymes are key mediators of inflammation. While many phenolic compounds are known to interact with COX enzymes, no data specifically quantifying the inhibitory effect of this compound on either COX-1 or COX-2 has been published.

Phosphodiesterase (PDE4) Inhibition

PDE4 is an important enzyme in the cyclic AMP (cAMP) signaling pathway and a target for anti-inflammatory drugs. The inhibitory potential of this compound against PDE4 has not been documented in available research.

Lysosomal Phospholipase A2 (PLA2G15) Inhibition

This enzyme is involved in lipid metabolism within lysosomes. There is no available information on whether this compound can inhibit the activity of PLA2G15.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibitors are of interest in cosmetics and medicine. While numerous phenolic compounds have been studied for tyrosinase inhibition, the specific activity of this compound has not been reported.

Inhibition of Amino Acid Decarboxylations by Phenolics

Phenolic compounds can influence the decarboxylation of amino acids. However, specific studies detailing the role or inhibitory action of this compound in these processes are not available.

Based on a comprehensive search of available scientific literature, there is currently no specific in vitro biological activity data published for the compound “this compound” corresponding to the detailed outline requested.

The required information on its specific interactions with adenosine (B11128) and beta-adrenergic receptors, as well as its efficacy against Mycobacterium tuberculosis, Dengue Virus Serotype 2, and other bacteria or fungi in cell culture models, is not present in the accessible research databases and scientific publications.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable data for each specified section and subsection. The biological activities of phenolic compounds are highly structure-dependent, and extrapolating data from other related phenolic derivatives would not be scientifically sound and would violate the strict focus on "this compound".

Antioxidant Capacity Assessments via Free Radical Scavenging Assays

A comprehensive search of scientific databases and peer-reviewed literature yielded no specific studies that have evaluated the antioxidant capacity of this compound through free radical scavenging assays. Consequently, there is no available data on its potential to scavenge radicals in assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), ferric reducing antioxidant power (FRAP), or oxygen radical absorbance capacity (ORAC) assays.

Other In Vitro Pharmacological Investigations

There is a lack of published research investigating the in vitro anti-inflammatory properties of this compound. Searches for studies assessing its potential to inhibit key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2), lipoxygenases (LOX), or inducible nitric oxide synthase (iNOS), or its ability to modulate the production of inflammatory cytokines in cellular models, did not yield any specific results for this compound.

No peer-reviewed articles were identified that specifically investigate the neuroprotective effects of this compound in cellular models of neurodegeneration or neuronal injury. As such, there is no available data on its capacity to protect neurons from excitotoxicity, oxidative stress, or other forms of cellular damage relevant to neurological disorders.

A thorough review of the literature found no studies that have specifically assessed the antiproliferative activity of this compound against any cancer cell lines. Therefore, data regarding its potential cytotoxic or cytostatic effects on the growth of malignant cells are not available.

There is no available research on the effects of this compound on intracellular signal transduction pathways. Investigations into its potential to modulate key signaling cascades, such as the mitogen-activated protein kinase (MAPK), nuclear factor-kappa B (NF-κB), or the phosphatidylinositol 3-kinase (PI3K)/Akt pathways, have not been reported in the scientific literature.

No studies were found that have investigated the potential of this compound to inhibit the aggregation of proteins associated with neurodegenerative diseases, such as amyloid-beta, tau, or alpha-synuclein. Consequently, its profile as a potential inhibitor of pathological protein aggregation remains uncharacterized.

Molecular Mechanisms of Action

Ligand-Target Interactions: Elucidating Hydrogen Bonding and Hydrophobic Interactions

The interaction of 2-(Cyclopentyloxy)phenol with biological targets such as proteins and enzymes is likely governed by a combination of hydrogen bonding and hydrophobic interactions. researchgate.netnih.gov The phenolic hydroxyl (-OH) group is a key player in forming hydrogen bonds. It can act as both a hydrogen bond donor (with the hydrogen atom) and a hydrogen bond acceptor (with the oxygen atom's lone pairs), allowing it to form strong, directional interactions with polar amino acid residues like serine, threonine, and tyrosine in a protein's active site. researchgate.net

Table 1: Potential Molecular Interactions of this compound

| Molecular Feature | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Phenolic Hydroxyl Group | Hydrogen Bonding | Serine, Threonine, Tyrosine, Aspartate, Glutamate |

| Benzene (B151609) Ring | Hydrophobic, π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |

| Cyclopentyloxy Group | Hydrophobic, Van der Waals | Leucine, Isoleucine, Valine, Alanine |

Role of Electron Transfer Processes in Biological Activity

Phenolic compounds are well-known for their ability to participate in electron transfer processes, which is a cornerstone of their antioxidant activity. researchgate.net The hydroxyl group on the aromatic ring can donate an electron and a proton to neutralize reactive oxygen species (ROS), a process often referred to as concerted proton-electron transfer (CPET). pnas.org This activity helps to mitigate oxidative stress, which is implicated in a variety of diseases.

Modulatory Effects on Key Cellular Signaling Pathways (e.g., PI3K/Akt, Ras/Raf-1/ERK)

Many phenolic compounds have been shown to modulate key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. researchgate.netnih.gov The PI3K/Akt and Ras/Raf-1/ERK pathways are two such critical cascades that are often dysregulated in diseases like cancer. nih.govfrontiersin.org

PI3K/Akt Pathway: Some polyphenols have been observed to inhibit the PI3K/Akt signaling pathway. researchgate.netnih.gov Inhibition of this pathway can lead to decreased cell proliferation and survival and an increase in apoptosis. For instance, studies on other phenolic compounds have shown they can decrease the phosphorylation of Akt, a key downstream effector in the pathway. mdpi.comnih.govdoi.org

Ras/Raf-1/ERK Pathway: The Ras/Raf/MEK/ERK cascade is another crucial pathway in cell signaling that transmits signals from the cell surface to the nucleus to mediate gene expression and cell cycle processes. nih.gov Depending on the cellular context, inhibitors can block this pathway. nih.gov There is often crosstalk between the PI3K/Akt and Ras/Raf-1/ERK pathways; inhibition of one can sometimes lead to the activation of the other as a compensatory mechanism. mdpi.com While direct evidence for this compound is lacking, its phenolic structure suggests a potential to interact with and modulate these pathways.

Prodrug Activation Pathways and Bioactivation Mechanisms

A prodrug is an inactive compound that is converted into a pharmacologically active agent in the body through metabolic processes. nih.gov The phenolic hydroxyl group of a compound like this compound can be masked with a promoiety to create a prodrug. nih.govresearchgate.net This strategy is often used to improve properties such as solubility, stability, or bioavailability. nih.gov For instance, the hydroxyl group could be esterified, and upon administration, endogenous esterase enzymes would cleave the ester bond, releasing the active phenolic drug. researchgate.net

Conversely, this compound itself could be the result of a bioactivation pathway. The ether linkage could potentially be cleaved in vivo. The metabolism of ether-linked compounds can occur via cytochrome P450 enzymes, which could lead to the formation of different metabolites with their own biological activities. nih.govmdpi.com The process of converting a chemically inert molecule into a reactive metabolite is known as bioactivation. researchgate.net

Enzyme Active Site Interactions and Induced Conformational Changes

The binding of a small molecule like this compound to the active site of an enzyme can lead to its inhibition. nih.govnih.gov This inhibition can occur through various mechanisms, including competitive, non-competitive, or uncompetitive inhibition. Molecular docking studies with other phenolic compounds have shown that they can fit into the active sites of enzymes like cyclooxygenase-2 (COX-2) and form stabilizing interactions. nih.govmdpi.comjaper.inmdpi.comnih.gov

Upon binding, the ligand can induce conformational changes in the enzyme. researchgate.net These changes can alter the shape of the active site, preventing the natural substrate from binding or affecting the catalytic efficiency of the enzyme. The flexibility of both the ligand and the enzyme's active site allows for an "induced fit" that can stabilize the ligand-enzyme complex. The combination of hydrogen bonds from the hydroxyl group and hydrophobic interactions from the rest of the molecule would be critical in anchoring this compound within an enzyme's active site and potentially altering its conformation and function.

Influence on Specific Metabolic Pathways

Phenolic compounds are known to influence a variety of metabolic pathways. mdpi.com As secondary metabolites from plants, they can interact with numerous biological processes. taylorfrancis.commdpi.com The metabolism of this compound itself would likely involve phase I and phase II metabolic reactions. Phase I reactions, catalyzed by cytochrome P450 enzymes, could involve hydroxylation of the aromatic ring or cleavage of the ether bond. nih.govnih.gov Phase II reactions would involve conjugation of the phenolic hydroxyl group with glucuronic acid or sulfate (B86663) to increase water solubility and facilitate excretion. nih.gov

Furthermore, by inhibiting or activating key enzymes, this compound could influence broader metabolic pathways. For example, inhibition of digestive enzymes by polyphenols can affect nutrient absorption. nih.gov Its antioxidant properties could also impact signaling pathways that are regulated by cellular redox status. The biosynthesis of ether-linked phospholipids (B1166683) is another fundamental metabolic pathway, although the direct influence of an exogenous ether-containing phenol (B47542) on this pathway is not established. mdpi.comnih.gov

Structure Activity Relationship Sar Studies

Impact of Cyclopentyloxy Moiety Position and Stereochemistry on Biological Activity

Furthermore, stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in drug action. nih.govslideshare.net Chirality can arise from a carbon atom attached to four different groups. nih.govomicsonline.org In the context of drug design, two enantiomers (mirror-image isomers) of a chiral drug can exhibit significant differences in their pharmacologic profiles, including bioavailability, metabolism, potency, and toxicity. nih.govresearchgate.net The interaction between a chiral drug and its biological binding site is often stereospecific; one enantiomer may fit perfectly and elicit a strong response, while the other may bind weakly or not at all. nih.gov Therefore, in the development of derivatives of 2-(Cyclopentyloxy)phenol, controlling the stereochemistry of any chiral centers, including those that might be introduced on the cyclopentyl ring or in derivative side chains, is essential for optimizing therapeutic effects. mdpi.com

Effects of Phenolic Hydroxyl Group and Ring Substituents on Pharmacological Profiles

The phenolic hydroxyl (-OH) group is fundamental to the bioactivity of many phenolic compounds. bibliotekanauki.plresearchgate.net Its ability to donate a hydrogen atom or participate in hydrogen bonding is often essential for interaction with biological targets. nih.gov The presence and number of hydroxyl groups can significantly influence the antioxidant and free-radical scavenging activity of molecules. nih.govresearchgate.net The bioactivities of phenol (B47542) derivatives are often attributed to the structural features within the phenol scaffold that allow for interactions with various cellular targets. researchgate.net

Adding substituents to the aromatic ring can profoundly alter a compound's pharmacological profile by modifying its electronic and steric properties. researchgate.netlumenlearning.com

Electron-donating groups (e.g., methoxy (B1213986), alkyl groups) can increase the electron density on the aromatic ring, potentially enhancing activities like antioxidant capacity by stabilizing the resulting phenoxyl radical. researchgate.netnih.gov These groups generally activate the benzene (B151609) ring, making it more reactive. lumenlearning.com

Electron-withdrawing groups (e.g., nitro, halogen atoms) decrease the electron density of the ring, which deactivates it. lumenlearning.com This can influence binding affinity and metabolic stability. For example, the presence of an electron-withdrawing group like a nitro (NO2) group on a phenyl ring has been shown to be vital for the antimicrobial activity of some stilbene (B7821643) derivatives. rsc.org

The position of these substituents (ortho, meta, or para) relative to the hydroxyl and cyclopentyloxy groups is also critical, as it dictates the molecule's shape and charge distribution, thereby affecting its interaction with specific biological targets. researchgate.netnih.gov

Influence of Linker Length and Heteroatom Identity in Derivatives

In designing derivatives of this compound, a "linker" or spacer is often introduced to connect the core phenolic structure to another chemical moiety. The characteristics of this linker, such as its length, flexibility, and the atoms it contains, can have a substantial impact on the derivative's biological activity.

Studies on various classes of molecules, including PROteolysis TArgeting Chimeras (PROTACs) and fusion proteins, have demonstrated that linker length is a critical parameter for optimal efficacy. nih.govresearchgate.net An ideal linker length allows the two connected parts of the molecule to bind to their respective targets simultaneously and effectively. A linker that is too short may cause steric hindrance, preventing proper binding, while one that is too long might lead to unfavorable conformations or reduced binding affinity. nih.govbeilstein-journals.org For instance, in one study on PROTACs targeting the estrogen receptor, a linker length of 16 atoms was found to be ideal for maximal activity. nih.gov Similarly, research on fusion proteins showed that catalytic efficiency could decrease as the linker length increased. researchgate.net

Correlation between Physicochemical Parameters (e.g., Lipophilicity) and Biological Activity

The biological activity of a compound is not only determined by its structure but also by its physicochemical properties, with lipophilicity being one of the most important. nih.gov Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), describes a compound's ability to dissolve in fats, oils, and other non-polar solvents. researchgate.netjocpr.com This property is crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as it governs the molecule's ability to cross biological membranes and reach its target. nih.govmdpi.com

A clear correlation often exists between a compound's lipophilicity and its biological effect.

Too Low Lipophilicity: Highly polar (hydrophilic) compounds may have poor absorption and be unable to cross the lipid bilayers of cell membranes to reach intracellular targets.

Too High Lipophilicity: Highly non-polar (lipophilic) compounds might get trapped in membrane bilayers, exhibit poor solubility in aqueous environments like blood, or be rapidly metabolized by the liver.

Therefore, an optimal lipophilicity range is typically sought for any given biological target. In SAR studies of this compound derivatives, modifying the structure—for instance, by adding alkyl or halogen substituents to the aromatic ring—systematically alters the lipophilicity. By correlating these changes with measured biological activity, researchers can identify the optimal lipophilic balance required for maximum potency and efficacy. mdpi.com

Design Principles for Enhanced Target Selectivity and Potency

Based on SAR findings, several key design principles can be formulated to create derivatives of this compound with improved potency and selectivity for a specific biological target. mdpi.comrsc.org

Optimize Ring Substitution: Carefully select the type and position of substituents on the phenol ring. Use electron-donating or electron-withdrawing groups to fine-tune electronic properties for optimal interaction with the target, whether it be an enzyme active site or a receptor. researchgate.net

Fine-Tune Lipophilicity: Modify the structure to achieve an optimal log P value. This involves balancing polar groups (like the phenolic -OH) with non-polar moieties (like the cyclopentyloxy group and other alkyl substituents) to ensure good membrane permeability without sacrificing aqueous solubility. mdpi.com

Incorporate Stereochemical Control: If chiral centers are present or introduced, synthesize and test individual enantiomers. Since biological systems are chiral, one stereoisomer is often significantly more active than the other, and using a single, active enantiomer can lead to a more selective pharmacological profile and an improved therapeutic index. nih.gov

Utilize Bioisosteric Replacement: Replace certain functional groups with other groups that have similar physical or chemical properties (bioisosteres). This can improve potency, alter selectivity, or enhance metabolic stability. For example, replacing an aromatic ring with a non-aromatic isosteric motif can improve properties like solubility and metabolic stability. researchgate.net

Structure-Based Design: When the 3D structure of the biological target is known, computational modeling and docking studies can be used to design derivatives that fit precisely into the binding site. This rational design approach allows for the strategic placement of functional groups to maximize favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) and increase binding affinity and selectivity. chemrxiv.org

SAR for Specific Pharmacological Activities (e.g., Enzyme Inhibition, Receptor Binding, Antimicrobial Action)

The structural modifications to this compound and its analogs have been explored to target various specific biological activities.

Enzyme Inhibition A series of derivatives based on a 2-cyclopentyloxyanisole scaffold (a closely related structure) were synthesized and evaluated for their antitumor activity, which was linked to the inhibition of specific enzymes. researchgate.netnih.gov The studies revealed key SAR insights for inhibiting cyclooxygenase-2 (COX-2), phosphodiesterase 4B (PDE4B), and tumor necrosis factor-alpha (TNF-α). researchgate.net For example, compounds 4b and 13 were identified as potent COX-2 inhibitors. researchgate.net The presence of a chalcone (B49325) moiety or the incorporation of heterocyclic rings like imidazole (B134444) was found to be important for activity. nih.gov Compound 5 , a 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivative, was found to be a potent inhibitor of TNF-α production. nih.gov

Receptor Binding The principles of SAR are critical for designing ligands that bind with high affinity and selectivity to specific receptors. For a molecule like this compound, the phenolic hydroxyl group can act as a hydrogen bond donor or acceptor, while the cyclopentyloxy group and the phenyl ring provide hydrophobic surfaces for van der Waals interactions within a receptor's binding pocket. The strategic placement of substituents on the phenyl ring can further enhance these interactions. For instance, adding a group that can form an additional hydrogen bond or a charge-charge interaction with a specific amino acid residue in the receptor can dramatically increase binding potency. elsevier.com

Antimicrobial Action Phenolic compounds are well-known for their antimicrobial properties. nih.govresearchgate.netnih.govmdpi.com Their mechanism of action often involves disrupting microbial membranes, leading to cell death. researchgate.net The SAR for antimicrobial activity in phenolic derivatives often highlights the importance of lipophilicity; an optimal level is needed for the compound to penetrate the bacterial cell wall and membrane. The nature of substituents on the phenol ring can also influence activity. For example, allyl derivatives of some natural phenols showed increased potency against planktonic bacteria. nih.gov In some cases, the presence of specific electron-withdrawing groups can be crucial for antimicrobial effects. rsc.org Studies have also shown that certain phenolic compounds can act synergistically with conventional antibiotics like streptomycin, enhancing their efficacy against pathogenic bacteria. researchgate.net

Computational and Theoretical Chemistry Applications

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For phenolic compounds, this is often used to screen for potential biological targets and to understand the structural basis of their activity. Studies on various ortho-substituted phenols have utilized molecular docking to determine if they can act as substrates or inhibitors for enzymes like tyrosinase. These analyses typically involve preparing the 3D structure of the protein target and the ligand, followed by a docking simulation to predict binding modes and affinities. The interactions, such as hydrogen bonds and hydrophobic contacts, are then analyzed to understand the key features of the ligand-protein complex.

While no specific molecular docking studies have been published for 2-(cyclopentyloxy)phenol, a hypothetical analysis would involve docking it into the active site of a relevant protein target. The results would provide insights into its potential biological activity.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes of a molecule over time and to analyze the kinetics of its binding to a target protein. For phenolic compounds, MD simulations have been used to investigate their interactions with proteins and to understand the stability of the resulting complexes. These simulations can reveal how a ligand adapts its conformation within a binding site and the role of solvent molecules in the binding process.

A dedicated MD simulation of this compound, either in solution or in complex with a protein, would be necessary to understand its conformational preferences and the kinetics of its potential interactions.

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules from first principles. Methods like Density Functional Theory (DFT) are widely used for phenolic compounds to calculate various properties, including optimized geometries, vibrational frequencies, and electronic properties. These calculations are fundamental to understanding the reactivity and spectroscopic characteristics of a molecule.

Analysis of Electronic Structure and Reactivity Descriptors (e.g., Fukui Functions, Mulliken Charges)

Reactivity descriptors derived from quantum chemical calculations, such as Fukui functions and Mulliken charges, help in identifying the reactive sites within a molecule. Fukui functions indicate the propensity of a site to undergo nucleophilic, electrophilic, or radical attack. Mulliken population analysis provides an estimation of the partial atomic charges, offering insights into the electrostatic potential of the molecule. For phenolic compounds, these descriptors can explain their antioxidant activity and their reactivity in various chemical transformations.

An analysis of this compound using these methods would map its reactive sites and charge distribution, providing a theoretical basis for its chemical behavior.

Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding, van der Waals Forces)

A theoretical study of this compound would be required to characterize its specific intermolecular interaction profile.

In Silico Screening and Virtual Ligand Design Strategies

In silico screening involves the use of computational methods to search large libraries of compounds for those that are most likely to bind to a drug target. Virtual ligand design uses computational approaches to create new molecules with desired properties. While phenolic scaffolds are common in drug discovery and are often included in virtual screening libraries, there is no specific information available on the use of this compound in such campaigns.

Prediction of Bioactivity and Selectivity Profiles

Computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be developed to predict the bioactivity and selectivity of compounds based on their chemical structure. These models rely on calculated molecular descriptors to correlate with experimental activity. For a novel compound like this compound, its bioactivity and selectivity profile could be predicted using established QSAR models for relevant biological targets, but this would require further dedicated research.

Advanced Analytical Methodologies for Characterization

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation of organic molecules like 2-(Cyclopentyloxy)phenol. By interacting with electromagnetic radiation, molecules provide a unique fingerprint that reveals their atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, the hydrogen atoms (protons) in different chemical environments will resonate at distinct chemical shifts. The aromatic protons on the phenol (B47542) ring are expected to appear in the downfield region, typically between 6.8 and 7.2 ppm. The single proton on the carbon of the cyclopentyl ring directly attached to the ether oxygen (the methine proton) will be deshielded and is anticipated to produce a signal further downfield than the other aliphatic protons. The remaining methylene (B1212753) protons of the cyclopentyl ring will likely appear as complex multiplets in the upfield, aliphatic region. The phenolic hydroxyl proton gives a signal that can vary in chemical shift and is often broad, but typically appears between 4 and 7 ppm. libretexts.orgdocbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbon atom attached to the hydroxyl group and the carbon atom attached to the cyclopentyloxy group on the aromatic ring will be the most downfield of the ring carbons. The other aromatic carbons will also resonate in the 115-160 ppm range. The methine carbon of the cyclopentyl group bonded to the oxygen will show a characteristic downfield shift compared to the other aliphatic carbons, which will appear in the more shielded, upfield region of the spectrum. rsc.orgnih.gov

Table 1: Predicted NMR Spectral Data for this compound

| Type | Atom | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | Aromatic C-H | 6.8 - 7.2 | Multiplet |

| Phenolic O-H | 4.0 - 7.0 | Singlet, Broad | |

| Cyclopentyl C-H (methine) | ~4.7 | Multiplet | |

| Cyclopentyl C-H₂ (methylene) | 1.6 - 2.0 | Multiplet | |

| ¹³C NMR | Aromatic C-O (ether) | ~148 | Singlet |

| Aromatic C-O (hydroxyl) | ~146 | Singlet | |

| Aromatic C-H | 115 - 122 | Doublet | |

| Cyclopentyl C-O (methine) | ~82 | Doublet | |

| Cyclopentyl C-C (methylene) | 24 - 33 | Triplet |

Note: Data is based on predictive models and established chemical shift ranges for similar functional groups.

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. docbrown.info For this compound, the IR spectrum would display several characteristic absorption bands. A prominent, broad band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group; its broadness is due to hydrogen bonding. libretexts.orglibretexts.org The C-O stretching vibration of the phenol group typically appears around 1200-1260 cm⁻¹. libretexts.org Furthermore, the asymmetrical and symmetrical C-O-C stretching of the ether linkage would produce strong absorptions. Aromatic C=C stretching vibrations are expected to be observed in the 1450-1600 cm⁻¹ region. docbrown.info Aliphatic C-H stretching from the cyclopentyl group will be visible just below 3000 cm⁻¹.

Table 2: Key IR/FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Phenolic Hydroxyl | 3200 - 3600 | Strong, Broad |

| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | Cyclopentyl Ring | 2850 - 2960 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |

| C-O Stretch | Phenol | 1200 - 1260 | Strong |

| C-O-C Stretch | Alkyl Aryl Ether | ~1020-1075 & ~1200-1275 | Strong |

Raman spectroscopy, another form of vibrational spectroscopy, provides complementary information to IR spectroscopy. mdpi.com It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations, especially the ring "breathing" mode around 1000 cm⁻¹. The C-C stretching vibrations of the cyclopentyl ring would also be clearly visible. While the O-H stretch is a dominant feature in the IR spectrum, it is typically a weak signal in the Raman spectrum.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a crucial tool for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net When analyzing this compound, the compound would first be vaporized and separated from other components on a GC column. Upon entering the mass spectrometer, it would typically be ionized by electron ionization (EI).

The resulting mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. The fragmentation pattern provides structural clues. Common fragmentation pathways for phenolic ethers include the cleavage of the ether bond. For this compound, this could result in the loss of a cyclopentyl radical or cyclopentene. Fragmentation of the aromatic ring, such as the loss of carbon monoxide (CO) or a formyl radical (HCO), is also a characteristic feature observed in the mass spectra of phenols. docbrown.infolibretexts.org

Table 3: Predicted Key Fragments in the GC-MS (EI) Spectrum of this compound (Molecular Weight: 178.23 g/mol)

| m/z Value | Possible Fragment Ion | Neutral Loss |

|---|---|---|

| 178 | [C₁₁H₁₄O₂]⁺ | (Molecular Ion) |

| 110 | [C₆H₆O₂]⁺ | C₅H₈ (Cyclopentene) |

| 109 | [C₆H₅O₂]⁺ | C₅H₉ (Cyclopentyl radical) |

| 94 | [C₆H₅OH]⁺ | C₅H₈O (Cyclopentanone) |

| 81 | [C₅H₅O]⁺ | CO from m/z 109 |

| 69 | [C₅H₉]⁺ | C₆H₅O₂ (Phenoxy radical) |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS), particularly with tandem mass spectrometry, is a highly sensitive and selective technique for the analysis of phenolic compounds. dphen1.comnih.gov This method is ideal for detecting and quantifying this compound in complex mixtures, even at very low concentrations.

In a typical HPLC-MS/MS analysis, the compound is first separated by HPLC. It then enters the mass spectrometer, where it is ionized, often using electrospray ionization (ESI), which is a soft ionization technique that typically keeps the molecule intact. For phenols, ESI is often run in negative ion mode, which generates the deprotonated molecule [M-H]⁻. purdue.edu

In the tandem MS (MS/MS) stage, this [M-H]⁻ precursor ion is selected and fragmented. The resulting product ions are characteristic of the molecule's structure and can be used for highly specific quantification, a process known as multiple reaction monitoring (MRM). mdpi.com This enhanced sensitivity and specificity make HPLC-MS/MS a powerful tool for trace-level analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of "this compound" and for obtaining structural information through fragmentation analysis. itmedicalteam.plcore.ac.uk Given its phenolic hydroxyl group, the compound is readily ionizable. In negative ion mode, which is highly efficient for phenolic compounds, "this compound" is expected to form a prominent deprotonated molecule, [M-H]⁻. itmedicalteam.pl This provides a direct measurement of the molecular weight. Analysis in positive ion mode can also yield adducts such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺, further corroborating the molecular mass. uni.lu Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion, yielding daughter ions that provide insights into the compound's structure, such as the loss of the cyclopentyl group. jacsdirectory.comresearchgate.net

Table 1: Predicted ESI-MS Adducts and Ions for this compound (C₁₁H₁₄O₂)

Based on a monoisotopic mass of 178.0994 Da.

| Adduct/Ion Formula | Ion Type | Calculated m/z |

|---|---|---|

| [M+H]⁺ | Protonated Molecule | 179.1066 |

| [M+Na]⁺ | Sodium Adduct | 201.0886 |

| [M+K]⁺ | Potassium Adduct | 217.0625 |

| [M-H]⁻ | Deprotonated Molecule | 177.0921 |

| [M+HCOO]⁻ | Formate Adduct | 223.0976 |

Chromatographic Separations for Purity Assessment and Quantitative Analysis

Chromatographic methods are indispensable for separating "this compound" from starting materials, by-products, and degradation products, thereby enabling accurate purity assessment and quantitative analysis. nih.gov

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of "this compound". nih.govmdpi.com Reversed-phase chromatography, typically utilizing a C18 stationary phase, is effective for separating phenolic compounds. nih.govnih.gov A gradient elution using a mobile phase consisting of acidified water and an organic solvent like acetonitrile (B52724) or methanol (B129727) allows for the resolution of compounds with varying polarities. nih.govmdpi.com

UV Detection : Due to the presence of the phenol chromophore, "this compound" can be readily detected using a UV-Vis or Diode Array Detector (DAD). nih.gov Phenolic compounds typically exhibit strong absorbance at wavelengths around 280 nm. jacsdirectory.comnih.gov DAD allows for the acquisition of the full UV spectrum, aiding in peak identification and purity assessment.

Fluorescence Detection : For higher sensitivity and selectivity, fluorescence detection can be employed. nih.govresearchgate.net While some phenols exhibit native fluorescence, analysis often involves pre-column derivatization with a fluorescent labeling reagent to enhance the signal, allowing for trace-level quantification. nih.gov

Potentiometric/Electrochemical Detection : Electrochemical detection is a highly sensitive and selective method for electroactive compounds like phenols. nih.govchromatographyonline.com By applying a specific potential, the phenolic hydroxyl group can be oxidized, generating a current that is proportional to the analyte's concentration. chromatographyonline.com This method can achieve very low detection limits, making it suitable for trace analysis. nih.gov

Table 2: Typical HPLC Parameters for Phenolic Compound Analysis

Illustrative conditions for the analysis of compounds similar to this compound.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water mdpi.com |

| Mobile Phase B | Acetonitrile or Methanol mdpi.com |

| Elution Mode | Gradient nih.gov |

| Flow Rate | 0.6 - 1.0 mL/min mdpi.com |

| Detection | UV at ~280 nm jacsdirectory.comnih.gov |

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of reactions that synthesize "this compound" and for preliminary purity checks. nih.gov A study on the separation of cyclopentylphenol positional isomers demonstrates the utility of TLC.

For this analysis, a silica (B1680970) gel plate (e.g., Silica gel 60 F254) is used as the stationary phase. A suitable mobile phase, such as a mixture of chloroform (B151607) and ethyl acetate (B1210297) (95:5, v/v), allows for the separation of isomers based on their differential polarity and interaction with the stationary phase. Visualization of the separated spots can be achieved under UV light (254 nm) or by exposure to iodine vapors, which absorb onto the organic compounds. ksu.edu.sa The retention factor (Rf) value is characteristic for a compound in a given system and can be used for identification and purity assessment by comparing it to a standard.

Table 3: TLC Separation of Cyclopentylphenol Isomers

Data adapted from a study on the TLC resolution of cyclopentylphenol isomers, demonstrating the technique's applicability.

| Compound | Rf Value |

|---|---|

| 2-Cyclopentylphenol | 0.65 |

| 3-Cyclopentylphenol | 0.51 |

| 4-Cyclopentylphenol | 0.44 |

Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC/MS) is a powerful and highly sensitive technique for the analysis of volatile and semi-volatile organic compounds, including substituted phenols like "this compound", at trace levels in complex matrices such as air. matec-conferences.orgchromatographyonline.com In this method, analytes are first trapped on a solid adsorbent material. The adsorbent is then rapidly heated (thermal desorption) to release the analytes into a carrier gas stream, which transfers them to a GC column for separation. matec-conferences.org The separated components are subsequently introduced into a mass spectrometer for identification and quantification. This technique offers significant advantages in pre-concentration, allowing for the detection and quantification of phenols at very low concentrations, such as in parts-per-trillion ranges. matec-conferences.org

X-ray Diffraction and Crystallography for Definitive Structural Confirmation

X-ray diffraction (XRD) and crystallography provide unambiguous confirmation of the molecular structure of "this compound" in the solid state, assuming a crystalline sample can be obtained. nih.gov This technique determines the precise arrangement of atoms within the crystal lattice, yielding definitive data on bond lengths, bond angles, and conformation. nih.govresearchgate.net

Single-crystal X-ray diffraction (SCXRD) is the gold standard for absolute structure elucidation. nih.gov If a suitable single crystal is grown, SCXRD analysis reveals the unit cell dimensions (a, b, c, α, β, γ), the crystal system, and the space group. This information allows for the construction of a three-dimensional model of the molecule. researchgate.net

In cases where single crystals are not available, Powder X-ray Diffraction (PXRD) can be used on a microcrystalline sample. nih.gov The resulting diffraction pattern is a unique fingerprint for a specific crystalline solid form, making it valuable for phase identification, purity analysis, and polymorph screening. nih.gov

Table 4: Example Crystallographic Data for a Phenolic Compound

This table presents representative data that would be obtained from a single-crystal X-ray diffraction analysis of a crystalline phenolic compound. researchgate.net

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.8709 (5) |

| b (Å) | 6.6606 (3) |

| c (Å) | 18.6128 (9) |

| β (°) | 105.249 (1) |

| Volume (ų) | 1180.63 (10) |

| Z (Molecules/unit cell) | 4 |

Elemental Analysis (C, H, N) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and other elements (such as nitrogen) in a sample. This analysis provides a crucial check on the purity of the compound and verifies its empirical formula. For "this compound", which has the molecular formula C₁₁H₁₄O₂, the analysis would focus on carbon and hydrogen content.

The experimentally determined weight percentages of carbon and hydrogen must agree with the theoretically calculated values within a narrow margin of error (typically ±0.4%) to confirm the elemental composition. This technique is one of the most basic and essential criteria for the characterization of a newly synthesized or purified compound.

Table 5: Elemental Composition of this compound (C₁₁H₁₄O₂)

Based on a molecular weight of 178.23 g/mol.

| Element | Theoretical Weight % | Required Experimental % |

|---|---|---|

| Carbon (C) | 74.13% | 74.13% ± 0.4% |

| Hydrogen (H) | 7.92% | 7.92% ± 0.4% |

| Oxygen (O) | 17.95% (by difference) | - |

Compound Reference Table

Table 6: List of Chemical Compounds Mentioned

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Cyclopentyloxy)phenol, and how can reaction conditions be optimized?

- The synthesis of this compound can involve nucleophilic substitution between cyclopentanol derivatives and halogenated phenols. Optimization may include controlling temperature (e.g., 60–80°C), solvent selection (polar aprotic solvents like DMF), and catalyst use (e.g., K₂CO₃). Reaction progress should be monitored via TLC or HPLC, with purification by column chromatography . For structurally analogous compounds, light-mediated functionalization methods have been employed to introduce cyclopentyl groups, as seen in sulfonylpropiophenone syntheses .

Q. Which analytical techniques are most effective for confirming the identity and purity of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR can confirm the cyclopentyloxy moiety and aromatic proton environments.

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₁H₁₄O₂, MW 178.10).

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase columns (C18) with UV detection to assess purity, referencing standards like those in pharmaceutical impurity profiles .

- X-ray Crystallography: If single crystals are obtainable, crystallographic data (e.g., CCDC entries) resolve structural ambiguities .

Q. How can researchers address the lack of physicochemical data (e.g., melting point, solubility) for this compound?

- Experimental determination via differential scanning calorimetry (DSC) for melting points and shake-flask methods for solubility in solvents (water, ethanol, DMSO). Thermodynamic properties of analogous compounds, such as isomerization enthalpies (e.g., ΔrH° = -2.4 kJ/mol for 2-cyclohexylphenol), provide benchmarks for computational modeling .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictory stability data in literature for this compound under varying storage conditions?

- Conduct accelerated stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) with HPLC monitoring. Compare degradation products to impurity standards (e.g., cyclopentylmandelic acid derivatives) . Isomerization risks, as observed in cyclohexylphenol derivatives, should be assessed via kinetic modeling .

Q. How can impurity profiling be systematically performed for this compound, and what reference standards are critical?

- Use EP/Pharmaceutical-grade impurity standards (e.g., Imp. J: 2-(RS)-Cyclopentyl-2-hydroxy-2-phenylacetic acid) for HPLC method validation . Mass-directed fractionation coupled with NMR identifies unknown impurities. For example, byproduct characterization in sulfonylpropiophenone syntheses leveraged crystallographic data (CCDC 2163755) .

Q. What methodologies are effective for elucidating the reaction mechanisms of this compound in novel catalytic systems?

- Isotopic labeling (e.g., ¹⁸O in cyclopentanol) tracks oxygen transfer pathways. Computational studies (DFT) model transition states, while in-situ FTIR or Raman spectroscopy monitors intermediate formation. For photochemical reactions, time-resolved spectroscopy captures short-lived species .

Q. How should researchers validate analytical methods when commercial sources lack purity data (e.g., Sigma-Aldrich’s disclaimer)?

- Cross-validate results using orthogonal techniques:

- Purity: Combine HPLC with elemental analysis.

- Identity: Correlate NMR/IR data with quantum-chemically predicted spectra (e.g., ACD/Labs Percepta) .

- Stability: Perform stress testing (acid/base/oxidative conditions) to confirm robustness .

Q. What approaches are suitable for assessing toxicological profiles when limited data exist for this compound?

- Use QSAR models (e.g., OECD Toolbox) to predict acute toxicity. In vitro assays (Ames test, cytotoxicity in HepG2 cells) screen for mutagenicity and cellular effects. Reference structurally similar compounds (e.g., phenol derivatives with IARC classifications) to infer hazards .

Methodological Notes

- Data Contradictions: Discrepancies in stability or reactivity should be analyzed through controlled replication studies and meta-analyses of existing datasets (e.g., isomerization enthalpies vs. photodegradation rates ).

- Advanced Characterization: For novel derivatives, leverage hyphenated techniques (LC-MS/MS, GC-IR) and collaborative access to facilities for synchrotron-based crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.